molecular formula C14H20O2 B13621861 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one

1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one

Katalognummer: B13621861
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: RTPIJGHRKNEJAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C13H18O2 This compound is characterized by the presence of a hydroxy group, an isopropyl group, and a methylbutanone moiety attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 2-hydroxyacetophenone and isopropyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a solvent such as acetone.

    Procedure: The 2-hydroxyacetophenone undergoes alkylation with isopropyl bromide to form the intermediate compound, which is then subjected to further reactions to introduce the methylbutanone group.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-(2-hydroxy-5-isopropylphenyl)-3-methylbutanol.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

    Acetophenone: A simpler analog with a similar phenyl ring structure.

    2-Hydroxyacetophenone: Shares the hydroxy group but lacks the isopropyl and methylbutanone groups.

    4-Hydroxy-3-isopropylacetophenone: Similar structure but with different substitution patterns.

Uniqueness: 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

1-(2-hydroxy-5-propan-2-ylphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C14H20O2/c1-9(2)7-14(16)12-8-11(10(3)4)5-6-13(12)15/h5-6,8-10,15H,7H2,1-4H3

InChI-Schlüssel

RTPIJGHRKNEJAN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C1=C(C=CC(=C1)C(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.